molecular formula C16H26N2O3S B11169919 N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylbutanamide

N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylbutanamide

Cat. No.: B11169919
M. Wt: 326.5 g/mol
InChI Key: YCXATRSDDAUBQY-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylbutanamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to a 2,2-dimethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylbutanamide typically involves the reaction of 4-(tert-butylsulfamoyl)aniline with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylbutanamide has been utilized in various scientific research applications:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylbutanamide is unique due to its specific structural features, such as the 2,2-dimethylbutanamide moiety, which may confer distinct physicochemical properties and biological activities compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C16H26N2O3S

Molecular Weight

326.5 g/mol

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylbutanamide

InChI

InChI=1S/C16H26N2O3S/c1-7-16(5,6)14(19)17-12-8-10-13(11-9-12)22(20,21)18-15(2,3)4/h8-11,18H,7H2,1-6H3,(H,17,19)

InChI Key

YCXATRSDDAUBQY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

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